UR-144 N-pentanoic acid metabolite-d5
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Overview
Description
UR-144 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of UR-144 N-pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). UR-144 is a potent synthetic cannabinoid (CB) that preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-pentanoic acid metabolite is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics. This metabolite should be detectable in either serum or urine. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Scientific Research Applications
Enzyme-linked Immunosorbent Assay for Synthetic Cannabinoid Detection
UR-144 N-pentanoic acid metabolite-d5 is utilized in enzyme-linked immunosorbent assays (ELISAs) to detect the use of synthetic cannabinoids like UR-144 in urine. This approach is essential in drug testing, as it identifies specific metabolites related to synthetic cannabinoid use, demonstrating a significant cross-reactivity with various metabolites of UR-144 and related compounds (Mohr et al., 2014).
Hair Analysis for Synthetic Cannabinoid Metabolites
The metabolite is also crucial in the analysis of hair samples for determining the use of synthetic cannabinoids. Techniques developed for this purpose aim to quantify UR-144 and its metabolites in hair samples. Such analysis provides critical evidence in cases of synthetic cannabinoid use and helps in differentiating between direct consumption and passive exposure (Park et al., 2015).
Comparative Analysis of Synthetic Cannabinoids in Urine
This compound is also significant in comparative studies using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the determination of synthetic cannabinoids in urine. This application is crucial for forensic cases, providing a comprehensive understanding of synthetic cannabinoid use and aiding in the development of accurate and efficient screening methods (Berg et al., 2016).
Metabolic Profiling and Forensic Toxicology
The this compound plays a role in the field of forensic toxicology, particularly in the identification and understanding of the metabolic pathways of synthetic cannabinoids. Its detection and analysis contribute to a deeper understanding of the metabolism of these substances, which is critical for forensic investigations and the interpretation of toxicological findings (Adamowicz et al., 2013).
Properties
Molecular Formula |
C21H22D5NO3 |
---|---|
Molecular Weight |
346.5 |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24)/i5D,6D,9D,10D,13D |
InChI Key |
UUTHIAPDCFFQKQ-FOZLTFMXSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCCC(O)=O)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
XLR11 N-pentanoic acid metabolite-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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